7-(2-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the triazolo[1,5-a]pyrimidine family, a class of heterocyclic molecules known for diverse biological activities, including antimicrobial, anticancer, and cannabinoid receptor modulation . Its structure features:
- 7-(2-Chlorophenyl): A chloro-substituted aromatic ring at position 7, which may enhance lipophilicity and receptor binding .
- 5-Methyl group: A small alkyl substituent that could stabilize the molecular conformation .
- 6-Carboxamide: A polar functional group that may increase water solubility compared to esters or nitriles commonly found in analogs .
Properties
IUPAC Name |
7-(2-chlorophenyl)-2-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O/c1-12-17(19(23)29)18(15-6-4-5-7-16(15)22)28-21(24-12)25-20(26-28)13-8-10-14(11-9-13)27(2)3/h4-11,18H,1-3H3,(H2,23,29)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZVINCIWOLQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)N(C)C)N1)C4=CC=CC=C4Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a novel class of triazolopyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the field of oncology and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazole ring fused with a pyrimidine moiety. Its molecular formula is with a molecular weight of approximately 373.85 g/mol. The presence of the chlorophenyl and dimethylaminophenyl groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. Notably, the compound was tested against:
- Lung Cancer (A549)
- Breast Cancer (MCF-7)
- Colon Cancer (HCT-116)
The results indicated that the compound's IC50 values ranged between 5.42 µM to 30.25 µM , showcasing its effectiveness compared to standard anticancer drugs like sorafenib, which had an IC50 range of 5.84 µM to 9.63 µM .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A549 | 10.25 | 8.50 |
| MCF-7 | 5.76 | 6.00 |
| HCT-116 | 15.30 | 9.00 |
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death in malignancies.
Case Studies
- Study on Anticancer Efficacy : A comprehensive study evaluated the anticancer efficacy of various triazolopyrimidine derivatives including our compound through MTT assays across multiple concentrations (12.5 µM to 50 µM). The study concluded that compounds with similar structural motifs exhibited enhanced cytotoxicity against MCF-7 and A549 cell lines .
- In Vivo Studies : Preliminary in vivo studies using mouse models demonstrated that administration of this compound resulted in significant tumor regression in xenograft models, further validating its potential as an effective anticancer agent.
- Synergistic Effects : Research has also explored the synergistic effects when combined with other chemotherapeutic agents, suggesting that co-administration may enhance overall therapeutic efficacy while reducing side effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Observations :
- The 4-(dimethylamino)phenyl group at position 2 is unique compared to sulfanyl () or thienyl () substituents, possibly enabling stronger hydrogen bonding or charge-transfer interactions .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding. For example, NH protons resonate at δ 10.0–10.9 ppm, while aromatic protons appear at δ 6.3–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]⁺ peaks) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles (e.g., triazole-pyrimidine dihedral angles of 87–89°) and π-π stacking interactions (3.6–3.9 Å distances) .
How do substituents influence solubility and chemical reactivity?
Basic Research Question
- Solubility : The 4-(dimethylamino)phenyl group enhances hydrophilicity via hydrogen bonding, similar to hydroxyl-substituted analogs . Chlorophenyl groups reduce aqueous solubility but improve lipid membrane penetration .
- Reactivity : The triazole ring undergoes electrophilic substitution (e.g., sulfonation), while the pyrimidine core participates in nucleophilic additions. Carboxamide groups enable functionalization via coupling reactions .
What methodologies identify biological targets and structure-activity relationships (SAR)?
Advanced Research Question
- In Vitro Assays : Antibacterial activity against Enterococcus faecium is tested via minimum inhibitory concentration (MIC) assays, with substituents like benzylthio groups enhancing potency .
- Target Validation : Molecular docking (e.g., mTOR inhibition in hepatocellular carcinoma) uses virtual screening (Glide SP mode) and binding free energy calculations (MM-GBSA) .
- SAR Insights : Electron-withdrawing groups (e.g., Cl) improve target affinity, while methoxy groups modulate pharmacokinetics .
How can contradictory data in substituent effects be resolved?
Advanced Research Question
- Statistical Modeling : Design of Experiments (DoE) optimizes reaction conditions, addressing yield variations caused by substituent steric effects (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) .
- Comparative Analysis : Contrast crystallographic data (e.g., bond lengths ±0.02 Å) and NMR shifts (±0.1 ppm) across analogs to identify outliers .
What computational strategies predict electronic properties and binding modes?
Advanced Research Question
- DFT Calculations : B3LYP/6-31G(d) models optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to assess binding stability (RMSD < 2.0 Å) .
How are synthetic byproducts characterized and minimized?
Advanced Research Question
- Chromatographic Analysis : HPLC-PDA detects impurities (e.g., unreacted aldehydes) with C18 columns (acetonitrile/water gradients) .
- Side Reaction Mitigation : Lower reaction temperatures (e.g., 50°C) and stoichiometric control reduce dimerization or over-substitution .
What protocols assess compound stability under varying conditions?
Advanced Research Question
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C) .
- Hydrolytic Stability : Incubate in PBS (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS .
- Light Sensitivity : Store in amber vials under argon; UV-Vis spectra track photo-degradation (λmax shifts >5 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
